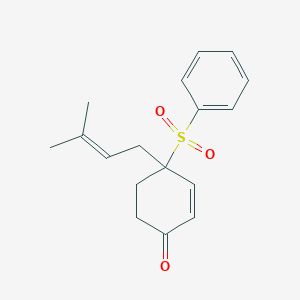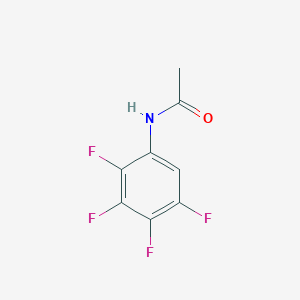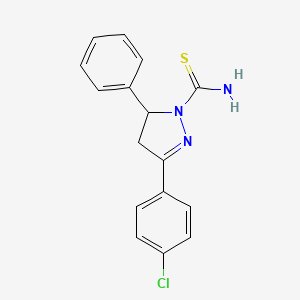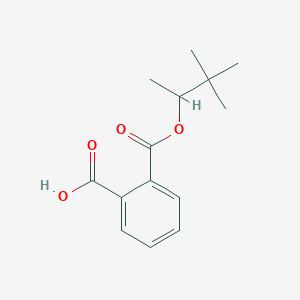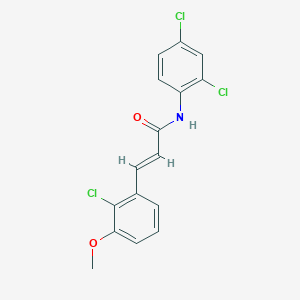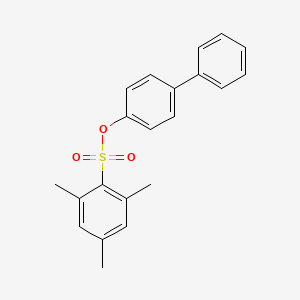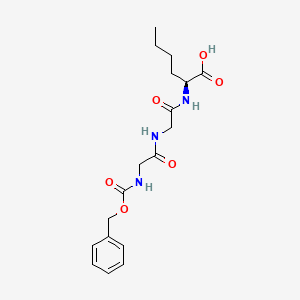
Carbobenzyloxyglycylglycyl-L-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxyglycylglycyl-L-norleucine is typically synthesized through peptide coupling reactions. The process involves the protection of amino groups using carbobenzyloxy (Cbz) groups and the subsequent coupling of glycine and L-norleucine residues. Common reagents used in these reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyglycylglycyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the carbobenzyloxy protecting groups.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different peptide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) are commonly employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted peptide analogs.
Scientific Research Applications
Carbobenzyloxyglycylglycyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Carbobenzyloxyglycylglycyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-L-norvalyl-L-norleucine
- Carbobenzyloxyglycylglycyl-L-alaninamide
- Carbobenzyloxyglycylglycyl-L-norvaline methyl ester
- Carbobenzyloxyglycylglycyl-L-phenylalanine
Uniqueness
Carbobenzyloxyglycylglycyl-L-norleucine is unique due to its specific amino acid sequence and the presence of the carbobenzyloxy protecting group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H25N3O6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O6/c1-2-3-9-14(17(24)25)21-16(23)11-19-15(22)10-20-18(26)27-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t14-/m0/s1 |
InChI Key |
GCKWVKKTTXIAAL-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


